Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate
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Overview
Description
Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate is an organic compound with a complex structure that includes aromatic rings, an ester group, and an imine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate typically involves the reaction of benzyl benzoate with 4-(1-methylethyl)benzaldehyde in the presence of an amine catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzyl benzoate
- 4-(1-methylethyl)benzaldehyde
- N-benzylideneaniline
Uniqueness
Benzyl 2-(((4-(1-methylethyl)phenyl)methylene)amino)benzoate is unique due to its combination of aromatic rings, ester, and imine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
83803-48-9 |
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Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
benzyl 2-[(4-propan-2-ylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C24H23NO2/c1-18(2)21-14-12-19(13-15-21)16-25-23-11-7-6-10-22(23)24(26)27-17-20-8-4-3-5-9-20/h3-16,18H,17H2,1-2H3 |
InChI Key |
GFUMSAICYRSUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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